molecular formula C24H17Cl2N3O2 B3877261 (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE

Cat. No.: B3877261
M. Wt: 450.3 g/mol
InChI Key: YQNLSHNSKHHOAD-GZTJUZNOSA-N
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Description

The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE is a complex organic molecule featuring a benzodiazole core and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The next step involves the introduction of the substituted phenyl group via a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions. The final step is the formation of the propenenitrile moiety, which can be accomplished through a Knoevenagel condensation reaction using malononitrile and an aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and condensation reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a fluorescent probe or a bioactive molecule is of interest. Its benzodiazole core can interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific enzymes or receptors could lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The substituted phenyl group can enhance the compound’s binding affinity and selectivity, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A simpler compound with similar substituents but lacking the benzodiazole core.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry, sharing some structural similarities.

Uniqueness

The uniqueness of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE lies in its combination of a benzodiazole core with a highly substituted phenyl group. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O2/c1-30-22-8-4-5-15(23(22)31-14-16-9-10-18(25)12-19(16)26)11-17(13-27)24-28-20-6-2-3-7-21(20)29-24/h2-12H,14H2,1H3,(H,28,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNLSHNSKHHOAD-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE
Reactant of Route 2
Reactant of Route 2
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE
Reactant of Route 3
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE
Reactant of Route 4
Reactant of Route 4
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE
Reactant of Route 5
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE
Reactant of Route 6
Reactant of Route 6
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE

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